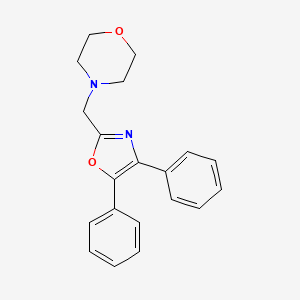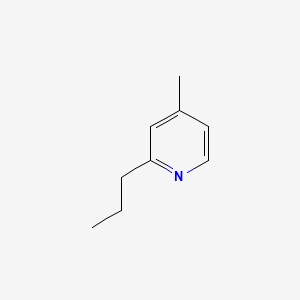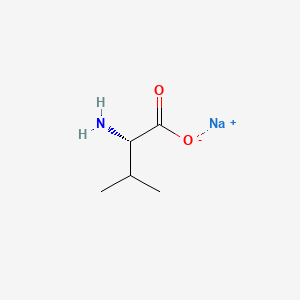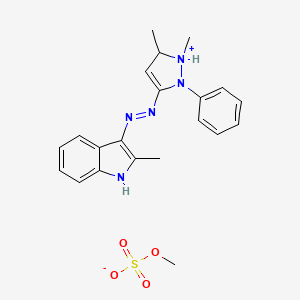
Fmoc-beta-Homohyp(tBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a t-butyl ester, and a beta-homohydroxyproline residue. This compound is valuable in the field of proteomics and peptide research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-t-butyl-L-beta-homohydroxy-proline typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the Fmoc group. The process begins with the protection of the hydroxyl group using a t-butyl ester. The amino group is then protected with the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The final product is obtained after purification by high-performance liquid chromatography (HPLC) to ensure a purity of over 95% .
Industrial Production Methods
Industrial production of Fmoc-O-t-butyl-L-beta-homohydroxy-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to achieve high yields and purity. The compound is stored at 2-8°C to maintain its stability and activity .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-O-t-butyl-L-beta-homohydroxy-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the t-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for t-butyl ester cleavage.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-O-t-butyl-L-beta-homohydroxy-proline is incorporated at desired positions .
Applications De Recherche Scientifique
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and vaccines.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mécanisme D'action
The mechanism of action of Fmoc-O-t-butyl-L-beta-homohydroxy-proline involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The t-butyl ester protects the hydroxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the compound reveals functional groups that participate in further peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-proline: Lacks the beta-homohydroxy group, making it less versatile in certain synthetic applications.
Fmoc-O-t-butyl-L-hydroxyproline: Similar but lacks the beta position modification, affecting its reactivity and incorporation into peptides.
Uniqueness
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is unique due to its beta-homohydroxy modification, which provides additional sites for functionalization and enhances its utility in complex peptide synthesis .
Propriétés
Formule moléculaire |
C25H29NO5 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxy]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(23(27)28)13-26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m1/s1 |
Clé InChI |
WYFZJFJGUSSKIB-SJORKVTESA-N |
SMILES isomérique |
CC(C)(C)O[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
CC(C)(C)OC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Adenosine,[8-14C]](/img/structure/B13816584.png)





![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

